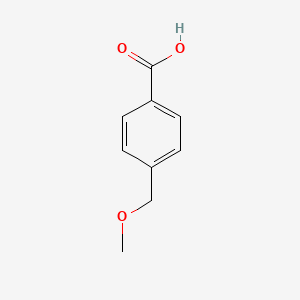4-(Methoxymethyl)benzoic acid
CAS No.: 67003-50-3
Cat. No.: VC2131531
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 67003-50-3 |
|---|---|
| Molecular Formula | C9H10O3 |
| Molecular Weight | 166.17 g/mol |
| IUPAC Name | 4-(methoxymethyl)benzoic acid |
| Standard InChI | InChI=1S/C9H10O3/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3,(H,10,11) |
| Standard InChI Key | OORFINRYBCDBEN-UHFFFAOYSA-N |
| SMILES | COCC1=CC=C(C=C1)C(=O)O |
| Canonical SMILES | COCC1=CC=C(C=C1)C(=O)O |
Introduction
Fundamental Properties and Characteristics
4-(Methoxymethyl)benzoic acid is a white crystalline solid at room temperature with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.174 g/mol. This compound is characterized by a carboxylic acid group (-COOH) attached to a benzene ring, with a methoxymethyl group (-CH₂OCH₃) positioned at the para position. The presence of both the carboxylic acid and ether functionalities provides interesting reactivity patterns that make this compound valuable in organic synthesis and material science applications.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.174 g/mol |
| Physical State | Crystalline solid |
| Melting Point | 123°C |
| Boiling Point | 281.8±23.0°C at 760 mmHg |
| Density | 1.2±0.1 g/cm³ |
| Flash Point | 112.5±16.1°C |
| LogP | 1.63 |
| Exact Mass | 166.062988 |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C |
| Refractive Index | 1.543 |
| Polar Surface Area | 46.53 Ų |
The compound has limited solubility in common organic solvents. It is slightly soluble in chloroform and dimethyl sulfoxide (DMSO), which is consistent with its moderate polarity . The moderate LogP value of 1.63 indicates a balance between hydrophilic and lipophilic properties, suggesting potential applications in biological systems where membrane permeability is relevant .
Spectroscopic Characteristics
Spectroscopic data provides valuable information about the structural features of 4-(Methoxymethyl)benzoic acid. The infrared (IR) spectroscopy of this compound reveals characteristic absorption bands that confirm its functional groups.
Infrared Spectroscopy
The IR spectrum of 4-(Methoxymethyl)benzoic acid displays several diagnostic features:
-
A strong absorption band at 1700 cm⁻¹ attributed to the C=O stretching vibration of the carboxylic acid group
-
A characteristic absorption band at 1099 cm⁻¹ corresponding to the C-O-C asymmetric stretching vibration of the methoxymethyl group
These spectroscopic features allow for clear identification and differentiation from structurally related compounds, such as the precursor 4-bromomethylbenzoic acid, which shows distinctive C-Br absorption at 703 cm⁻¹ and two intense bands at 1289 cm⁻¹ and 1314 cm⁻¹ due to C-H deformation of the CH₂Br group .
Synthesis Methodologies
The synthesis of 4-(Methoxymethyl)benzoic acid has been well-documented in chemical literature, with various approaches developed to optimize yield and purity.
Nucleophilic Substitution Route
The most common synthetic pathway involves a two-step process starting from 4-methylbenzoic acid (p-toluic acid):
-
Radical bromination of the methyl group using N-bromosuccinimide (NBS) to form 4-bromomethylbenzoic acid
-
Nucleophilic substitution of the bromine with methoxide to yield 4-(methoxymethyl)benzoic acid
This synthetic route has been adapted for undergraduate laboratory teaching as it demonstrates important organic chemistry concepts including radical halogenation and nucleophilic substitution .
Reaction Conditions and Optimizations
The nucleophilic substitution step typically involves treating 4-bromomethylbenzoic acid with a methanolic solution of potassium hydroxide (KOH), which generates the methoxide nucleophile. The reaction proceeds via an SN2 mechanism, which is favored by the electron-withdrawing carboxylic acid group that stabilizes the transition state .
Table 2: Synthesis Parameters and Results
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent for Bromination | Chlorobenzene (safer alternative to carbon tetrachloride) | Improved safety profile |
| Bromination Catalyst | Benzoyl peroxide | 50-60% yield of 4-bromomethylbenzoic acid |
| Nucleophilic Substitution Solvent | Methanol | Facilitates SN2 mechanism |
| Base | Potassium hydroxide | Generates methoxide nucleophile |
| Reaction Temperature | 0-65°C | Optimized for selectivity |
| Reaction Time | 1-20 hours | Dependent on scale and conditions |
| Product Yield | 50-70% | 4-(Methoxymethyl)benzoic acid |
| Product Purity | High | Melting point range <1°C |
The purification of 4-(methoxymethyl)benzoic acid typically involves rotary evaporation to remove methanol, with gentle warming to avoid bumping. The resulting product has a yield ranging from 50-70% with high purity, as evidenced by the narrow melting point range .
Comparative Analysis with Structural Analogues
Understanding the properties of 4-(Methoxymethyl)benzoic acid in relation to its structural analogues provides valuable insights into structure-property relationships.
Structure-Property Relationships
The para-substitution pattern in 4-(Methoxymethyl)benzoic acid influences its physical properties compared to other isomers. The separation of the functional groups minimizes electronic interactions between them, resulting in predictable reactivity patterns. In contrast, ortho-substituted analogues would exhibit intramolecular hydrogen bonding possibilities that could affect both physical properties and reactivity.
The comparison with 4-bromomethylbenzoic acid is particularly informative. While the bromo derivative has a higher melting point (226-228°C) compared to the methoxy derivative (123°C), this can be attributed to the differences in intermolecular forces and crystal packing efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume